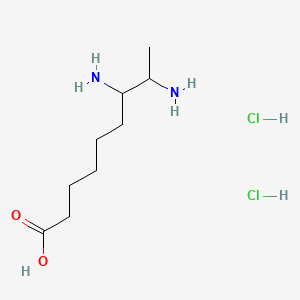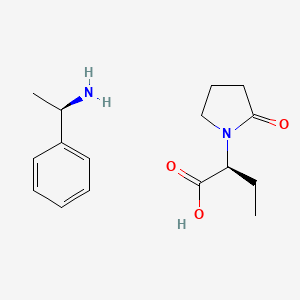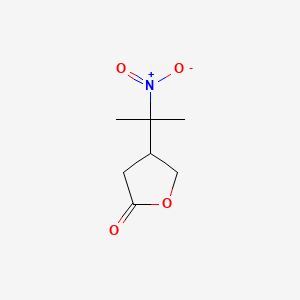
Clonidine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clonidine-d4 Hydrochloride is an internal standard for the quantification of clonidine . It is an agonist of alpha2-adrenergic receptors (alpha2-ARs), with Kis = 61.66, 69.18, and 134.9 nM for alpha2A-, alpha2B-, and alpha2C-ARs, respectively . Clonidine is used alone or together with other medicines to treat high blood pressure (hypertension) .
Molecular Structure Analysis
The molecular formula of Clonidine-d4 Hydrochloride is C9H5Cl2D4N3 • HCl . The InChi Code is InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7 (11)8 (6)14-9-12-4-5-13-9;/h1-3H,4-5H2, (H2,12,13,14);1H/i4D2,5D2; .Applications De Recherche Scientifique
Clonidine hydrochloride is extensively used as an antihypertensive agent and has applications in migraine prophylaxis, attention deficit hyperactivity disorder, menopausal flushing, and Tourette syndrome. It is crucial to quantify the active substance in pharmaceutical preparations accurately. Spectrophotometric methods have been established for clonidine determination, demonstrating effective quantification in commercial samples (Corciova Andreia, 2016).
In addition to its antihypertensive properties, clonidine hydrochloride shows efficacy in treating neonatal narcotic abstinence syndrome. It has been found to ameliorate major symptoms of narcotic withdrawal in infants passively addicted to narcotics due to maternal methadone maintenance (E. Hoder et al., 1984).
Clonidine's role in pediatric patients is notable, particularly for treating attention-deficit/hyperactivity disorder (ADHD). Studies show that clonidine hydrochloride extended-release tablets significantly improved ADHD symptoms in a pediatric population, highlighting its potential as a safe and effective treatment option (R. Jain et al., 2011).
The drug's stability in various forms is a critical area of research. For instance, the stability of clonidine hydrochloride in an oral powder form, which is often compounded for pediatric patients, has been assessed. This research is particularly relevant for community and hospital pharmacies in managing clonidine compounded powder (J. Saito et al., 2021).
Clonidine hydrochloride's mechanism of action, such as its role as a sympathetic inhibitor with a central site of action, has been studied. It influences cardiac output and peripheral resistance, affecting renal vascular resistance and plasma renin activity, which are significant in managing hypertension (G. Onesti et al., 1971).
Mécanisme D'action
Target of Action
Clonidine-d4 Hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs) . These receptors have three subtypes: α2A, α2B, and α2C . The α2-ARs are found principally within the prefrontal cortex (PFC), where they regulate vasomotor and chronotropic targets .
Mode of Action
Clonidine-d4 Hydrochloride interacts with its targets by binding to the α2-ARs, which inhibits the release of norepinephrine (NE) from presynaptic terminals . This interaction results in a decrease in norepinephrine concentrations in the inter-synaptic cleft .
Biochemical Pathways
The binding of Clonidine-d4 Hydrochloride to α2-ARs affects several biochemical pathways. It stimulates the binding of [35S]GTPγS to HEK293 cell membranes expressing the human receptors . This drug also induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine . Furthermore, it can induce membrane hyperpolarization and reduce norepinephrine-induced depolarization in isolated mesenteric artery rings .
Pharmacokinetics
It’s known that clonidine, the non-deuterated form, crosses the blood-brain barrier This property is crucial for its central effects
Result of Action
The action of Clonidine-d4 Hydrochloride at the molecular and cellular level results in several effects. It mediates increased vasodilation, reduced cardiac output and heart rate, and reduced blood pressure . It’s especially useful as a fourth or fifth line antihypertensive drug, in patients with labile hypertension, significant BP variability, and with a relevant component of anxiety .
Action Environment
The action, efficacy, and stability of Clonidine-d4 Hydrochloride can be influenced by various environmental factors. It’s worth noting that environmental factors such as chemical contaminants may promote neural structure impairments involved in conditions like ADHD, which Clonidine is used to treat
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661873 |
Source


|
| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67151-02-4 |
Source


|
| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
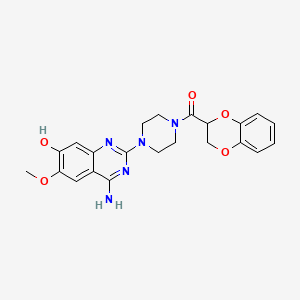

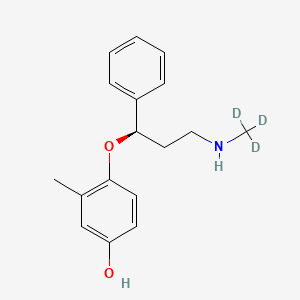
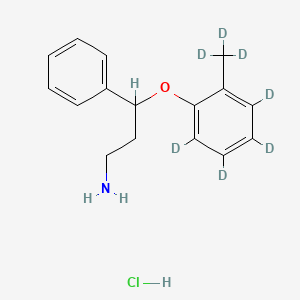
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
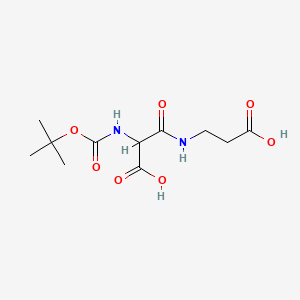
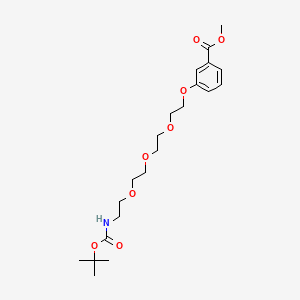
![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
